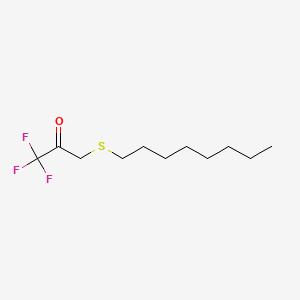

3-Octylthio-1,1,1-trifluoro-2-propanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-octylsulfanylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3OS/c1-2-3-4-5-6-7-8-16-9-10(15)11(12,13)14/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQHRXUKAYSPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237914 | |

| Record name | 3-Octylthio-1,1,1-trifluoro-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89820-00-8 | |

| Record name | 3-Octylthio-1,1,1-trifluoro-2-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089820008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octylthio-1,1,1-trifluoro-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-TRIFLUORO-3-(OCTYLTHIO)ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OYG5MD7P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Tactics of 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP): A Technical Guide to its Mechanism of Action as a cPLA2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting Inflammatory Cascades

Inflammatory processes, while essential for host defense, can become dysregulated and drive the pathogenesis of numerous chronic diseases, including arthritis, asthma, and neurodegenerative disorders.[1][2] A pivotal enzyme in the initiation and propagation of the inflammatory cascade is cytosolic phospholipase A2 (cPLA2).[1][3] This enzyme's primary role is to hydrolyze membrane phospholipids to release arachidonic acid (AA), the precursor to a vast family of pro-inflammatory lipid mediators known as eicosanoids (prostaglandins and leukotrienes).[4][5] Consequently, the targeted inhibition of cPLA2 presents a compelling therapeutic strategy for a wide range of inflammatory conditions.[1][6]

3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP) is a synthetic ketone characterized by a trifluoromethyl group, which confers unique chemical properties, and an octylthio moiety that provides lipophilicity, potentially enhancing membrane permeability.[7] This technical guide delves into the core mechanism of action of OTFP, postulating its role as a potent cPLA2 inhibitor. By drawing parallels with structurally similar and well-characterized inhibitors, we will elucidate its molecular interactions, downstream signaling consequences, and provide detailed experimental protocols for its investigation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of OTFP is fundamental to its application in research and drug development. These properties influence its solubility, stability, and interaction with biological systems.

| Property | Value | Reference |

| Molecular Formula | C11H19F3OS | [7][8] |

| Molecular Weight | 256.33 g/mol | [7][8] |

| Boiling Point | 262.8°C at 760 mmHg | [7] |

| Density | 1.078 g/cm³ | [7] |

| Flash Point | 112.7°C | [7] |

| Refractive Index | 1.43 | [7] |

| Vapor Pressure | 0.0107 mmHg at 25°C | [7] |

| CAS Number | 89820-00-8 | [7][8] |

The Core Mechanism: Inhibition of Cytosolic Phospholipase A2 (cPLA2)

The primary mechanism of action of OTFP is proposed to be the potent and selective inhibition of cytosolic phospholipase A2 (cPLA2). This assertion is based on the well-documented inhibitory activity of trifluoromethyl ketones (TFMKs) against serine hydrolases, the class of enzymes to which cPLA2 belongs.[9][10] The electrophilic nature of the carbonyl carbon in the trifluoromethyl ketone moiety is central to this inhibitory action.[11]

A close structural analog of OTFP, arachidonyl trifluoromethyl ketone (ATK or AACOCF3), is a well-established, potent, and selective slow-binding inhibitor of cPLA2.[1][12][13] The mechanism of inhibition by ATK involves the trifluoromethyl ketone group acting as a transition-state analog. The electrophilic carbonyl carbon is attacked by the nucleophilic serine residue in the active site of cPLA2, forming a stable tetrahedral hemiketal intermediate.[9][10] This stable complex effectively sequesters the enzyme, preventing it from binding and hydrolyzing its natural phospholipid substrates. Given the shared trifluoromethyl ketone warhead, it is highly probable that OTFP inhibits cPLA2 through an identical mechanism.

Downstream Signaling Consequences of cPLA2 Inhibition

The inhibition of cPLA2 by OTFP has significant downstream effects on inflammatory signaling pathways. By blocking the release of arachidonic acid from membrane phospholipids, OTFP effectively curtails the production of a cascade of pro-inflammatory mediators.[4][5]

The arachidonic acid cascade is a central pathway in inflammation.[5] Once released by cPLA2, arachidonic acid is metabolized by two major enzymatic pathways:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes convert arachidonic acid into prostaglandins and thromboxanes, which are potent mediators of pain, fever, and inflammation.[5]

-

Lipoxygenases (LOX): These enzymes metabolize arachidonic acid to produce leukotrienes, which are involved in chemotaxis, bronchoconstriction, and increased vascular permeability.[5]

By inhibiting the initial step of this cascade—the release of arachidonic acid—OTFP can theoretically attenuate the entire spectrum of downstream inflammatory responses. This makes it a potentially powerful tool for studying and therapeutically targeting inflammatory diseases.

Experimental Protocols for Investigating OTFP's Mechanism of Action

To empirically validate the proposed mechanism of action of OTFP, a combination of in vitro and cell-based assays is recommended.

In Vitro Colorimetric cPLA2 Activity Assay

This assay provides a direct measure of OTFP's ability to inhibit the enzymatic activity of purified cPLA2. The principle involves a synthetic substrate, arachidonoyl thio-phosphatidylcholine (arachidonoyl thio-PC), which upon hydrolysis by cPLA2, releases a free thiol. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product that can be quantified spectrophotometrically.[14][15]

Materials:

-

Purified cPLA2 enzyme

-

cPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)[16][17]

-

DTNB/EGTA solution[14]

-

This compound (OTFP)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm[15]

Procedure:

-

Prepare Reagents: Reconstitute and dilute all reagents according to the manufacturer's instructions. Prepare a stock solution of OTFP in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Blank (No Enzyme): Assay Buffer, Substrate.

-

Control (No Inhibitor): Assay Buffer, cPLA2 enzyme, Substrate.

-

Inhibitor Wells: Assay Buffer, cPLA2 enzyme, varying concentrations of OTFP, Substrate.

-

-

Pre-incubation: Pre-incubate the enzyme with OTFP for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Add the arachidonoyl thio-PC substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 60 minutes).

-

Stop Reaction and Develop Color: Add the DTNB/EGTA solution to all wells to stop the reaction and allow the color to develop.

-

Measure Absorbance: Read the absorbance of each well at 405-414 nm using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of inhibition for each OTFP concentration relative to the control (no inhibitor) and determine the IC₅₀ value.

Cell-Based Arachidonic Acid Release Assay

This assay assesses the ability of OTFP to inhibit cPLA2 activity within a cellular context, providing a more physiologically relevant measure of its efficacy.

Materials:

-

A suitable cell line (e.g., RAW 264.7 macrophages, CHO cells transfected with a relevant receptor)[18][19]

-

Cell culture medium and supplements

-

[³H]-Arachidonic Acid[20]

-

An inflammatory stimulus (e.g., lipopolysaccharide (LPS), a calcium ionophore like A23187, or a specific receptor agonist)[19]

-

This compound (OTFP)

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in appropriate multi-well plates.

-

Label the cells by incubating them with [³H]-Arachidonic Acid in the culture medium for 18-24 hours. This allows for the incorporation of the radiolabel into the cell membrane phospholipids.[20]

-

-

Wash and Pre-treatment:

-

Wash the cells thoroughly with a serum-free medium containing fatty acid-free BSA to remove unincorporated [³H]-Arachidonic Acid.

-

Pre-treat the cells with varying concentrations of OTFP for a specific duration (e.g., 30-60 minutes).

-

-

Stimulation:

-

Stimulate the cells with an appropriate inflammatory agent to induce cPLA2 activation and subsequent arachidonic acid release.

-

-

Sample Collection:

-

At various time points after stimulation, collect the cell culture supernatant.

-

-

Measurement of Released Arachidonic Acid:

-

Add the collected supernatant to a scintillation cocktail.

-

Quantify the amount of released [³H]-Arachidonic Acid using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³H]-Arachidonic Acid released in the presence of different concentrations of OTFP and compare it to the stimulated control (no inhibitor).

-

Determine the inhibitory effect of OTFP on arachidonic acid release.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a potent inhibitor of cytosolic phospholipase A2. Its trifluoromethyl ketone moiety is key to its mechanism, forming a stable intermediate with the active site serine of the enzyme. This inhibitory action effectively blocks the release of arachidonic acid, thereby attenuating the production of downstream pro-inflammatory eicosanoids. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and validate the therapeutic potential of OTFP and similar compounds in the context of inflammatory diseases. Future research should focus on in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of OTFP in relevant animal models of inflammation.

References

-

Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. (n.d.). Retrieved from [Link]

-

cPLA2 in oxidative and inflammatory signaling pathways in microglial cells. (n.d.). Retrieved from [Link]

-

Inhibition of cyclooxygenases 1 and 2 by the phospholipase-blocker, arachidonyl trifluoromethyl ketone. (n.d.). Retrieved from [Link]

-

This compound(89820-00-8) Basic information. (n.d.). Retrieved from [Link]

-

Research progress of cPLA2 in cardiovascular diseases (Review). (n.d.). Retrieved from [Link]

-

Filtration assay for arachidonic acid release. (n.d.). Retrieved from [Link]

-

Inhibition of serine proteases by peptidyl fluoromethyl ketones. (n.d.). Retrieved from [Link]

-

Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice. (n.d.). Retrieved from [Link]

-

Phospholipases A2 and Inflammatory Responses in the Central Nervous System. (n.d.). Retrieved from [Link]

-

Oral administration of cytosolic PLA2 inhibitor arachidonyl trifluoromethyl ketone ameliorates cauda equina compression injury in rats. (n.d.). Retrieved from [Link]

-

Intracellular unesterified arachidonic acid signals apoptosis. (n.d.). Retrieved from [Link]

-

Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). Retrieved from [Link]

-

Inhibition of serine proteases by peptidyl fluoromethyl ketones. (n.d.). Retrieved from [Link]

-

Inhibition of Macrophage Ca2+-independent Phospholipase A2 by Bromoenol Lactone and Trifluoromethyl Ketones. (n.d.). Retrieved from [Link]

-

Inhibition of serine proteases by peptidyl fluoromethyl ketones. (n.d.). Retrieved from [Link]

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (n.d.). Retrieved from [Link]

-

Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists. (n.d.). Retrieved from [Link]

-

This compound(CAS#:89820-00-8). (n.d.). Retrieved from [Link]

-

Fluoro ketone inhibitors of hydrolytic enzymes. (n.d.). Retrieved from [Link]

-

Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. (n.d.). Retrieved from [Link]

-

3-(DODECYLTHIO)-1,1,1-TRIFLUORO-2-PROPANONE. (n.d.). Retrieved from [Link]

Sources

- 1. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress of cPLA2 in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. This compound | C11H19F3OS | CID 146089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of cyclooxygenases 1 and 2 by the phospholipase-blocker, arachidonyl trifluoromethyl ketone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. caymanchem.com [caymanchem.com]

- 16. content.abcam.com [content.abcam.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

An In-depth Technical Guide to 3-Octylthio-1,1,1-trifluoro-2-propanone: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Trifluoromethyl Ketone

3-Octylthio-1,1,1-trifluoro-2-propanone, a member of the trifluoromethyl ketone (TFMK) class of compounds, has garnered significant interest in the scientific community for its unique chemical properties and potent biological activity. The strategic incorporation of a trifluoromethyl group adjacent to a carbonyl functionality, combined with an octylthio side chain, bestows this molecule with a distinct profile, making it a valuable tool in drug discovery and agrochemical research.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role as a powerful enzyme inhibitor.

The defining feature of TFMKs is the exceptional electrophilicity of the carbonyl carbon, a direct result of the strong electron-withdrawing nature of the three fluorine atoms. This heightened reactivity makes the ketone highly susceptible to nucleophilic attack, a characteristic that is central to its mechanism of action as an enzyme inhibitor.[2] The octylthio moiety, on the other hand, imparts lipophilic character to the molecule, which can enhance its ability to permeate biological membranes, a desirable trait in the design of bioactive compounds.[1]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89820-0-8 | [3][4] |

| Molecular Formula | C₁₁H₁₉F₃OS | [3][5] |

| Molecular Weight | 256.33 g/mol | [3][5] |

| Boiling Point | 262.8 °C at 760 mmHg | [4] |

| Density | 1.078 g/cm³ | [4] |

| Flash Point | 112.7 °C | [4] |

| Refractive Index | 1.43 | [4] |

| Solubility | Data not readily available, but the octyl group suggests solubility in organic solvents and limited solubility in water. |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the octyl chain protons, including a triplet for the terminal methyl group, and multiplets for the methylene groups. The methylene group adjacent to the sulfur atom would likely appear as a triplet. The methylene group alpha to the carbonyl will have a distinct chemical shift.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbons of the octyl chain, the methylene carbon adjacent to the sulfur, the methylene carbon alpha to the carbonyl, the highly deshielded carbonyl carbon, and the carbon of the trifluoromethyl group, which would appear as a quartet due to coupling with the three fluorine atoms.[6]

-

¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, likely shifted to a higher wavenumber due to the electron-withdrawing effect of the trifluoromethyl group. C-H stretching and bending vibrations for the alkyl chain would also be prominent.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including loss of the trifluoromethyl group and cleavage of the octyl chain.

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor with 1-octanethiol.[7] The reaction of 3-bromo-1,1,1-trifluoroacetone with 1-octanethiol in the presence of a base is a representative example.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a representative procedure based on general methods for the synthesis of thioether trifluoromethyl ketones.

Materials:

-

3-Bromo-1,1,1-trifluoroacetone

-

1-Octanethiol

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile, acetone)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography supplies for purification

Procedure:

-

To a solution of 1-octanethiol (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.1 equivalents) and stir the mixture at room temperature for 15-30 minutes.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.

-

Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Caption: Synthesis of this compound.

Chemical Reactivity and Mechanism of Action

The chemical behavior of this compound is dominated by the highly electrophilic nature of its carbonyl group. This enhanced reactivity is a key factor in its biological activity.

Hydration and Hemiketal Formation

In aqueous environments, the carbonyl group of trifluoromethyl ketones readily undergoes hydration to form a stable gem-diol. This is in contrast to non-fluorinated ketones where the equilibrium lies far to the side of the ketone. The stability of this hydrate is crucial for the inhibitory activity of TFMKs against certain enzymes.

Furthermore, when interacting with serine hydrolases, the carbonyl group of this compound is attacked by the hydroxyl group of the active site serine residue.[4][8] This nucleophilic attack results in the formation of a stable tetrahedral hemiketal intermediate.[4][8] This hemiketal is thought to mimic the transition state of the normal enzymatic reaction (e.g., ester or amide hydrolysis), leading to potent and often reversible, slow-binding inhibition.[9]

Caption: Mechanism of serine hydrolase inhibition.

Applications in Research and Development

The unique properties of this compound make it a valuable molecule in several areas of research, particularly in the development of pharmaceuticals and agrochemicals.[1][4]

Enzyme Inhibition Studies

This compound is a potent inhibitor of a variety of serine hydrolases.[10] A primary area of investigation has been its effect on juvenile hormone esterase (JHE), a key enzyme in the regulation of insect development.[11] By inhibiting JHE, this compound can disrupt the normal life cycle of insects, making it a lead compound for the development of novel insecticides.[11] One study noted that the inhibitory activity of another JHA insecticide, fenoxycarb, was over 1000-fold lower than that of OTFP (a common synonym for this compound), highlighting the high potency of this compound.[12] A transcriptomic analysis of the diamondback moth exposed to OTFP revealed significant perturbations in the "insect hormone biosynthesis" pathway, confirming its mode of action.[13]

Precursor in Organic Synthesis

Beyond its direct biological activity, this compound serves as a versatile building block in organic synthesis.[1] Its trifluoromethyl ketone and thioether functionalities can be further elaborated to create more complex molecules with desired biological activities. It is utilized as a precursor in the synthesis of various pharmaceuticals and agrochemicals, where the lipophilic octylthio group can be leveraged to improve membrane permeability.[1][4] While specific examples of commercialized products derived from this exact precursor are not readily found in the public domain, the general utility of TFMKs in agrochemical development is well-documented.[14][15]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not consistently available across all suppliers, general safety information for trifluoromethyl ketones and related compounds indicates that they should be handled with care. For a similar compound, 1,1,1-Trifluoro-3-phenyl-2-propanone, the GHS classification includes H226 (Flammable liquid and vapor).[16] Another related compound, 3-(2'-Naphthoyl)-1,1,1-trifluoroacetone, is classified with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[17]

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Consult the specific SDS provided by the supplier for detailed handling and disposal information.

Conclusion

This compound is a fascinating and highly functionalized molecule with significant potential in the fields of drug discovery and agrochemical development. Its unique combination of a highly electrophilic trifluoromethyl ketone and a lipophilic octylthio side chain underpins its potent activity as a serine hydrolase inhibitor. This in-depth technical guide has provided a comprehensive overview of its chemical properties, synthesis, mechanism of action, and applications. As research into novel enzyme inhibitors and bioactive molecules continues, this compound and related TFMKs will undoubtedly remain valuable tools for scientists and researchers.

References

-

LookChem. (n.d.). Cas 89820-0-8, this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. Retrieved from [Link]

-

Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Gelb, M. H., Svaren, J., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813–1817. Retrieved from [Link]

-

ACS Publications. (n.d.). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Retrieved from [Link]

-

Kim, Y. W., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 18(16), 4652–4660. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-TRIFLUOROMETHYLTHIOSACCHARIN. Retrieved from [Link]

-

Wheelock, C. E., et al. (1994). Juvenile hormone esterase purified by affinity chromatography with 8-mercapto-1,1,1-trifluoro-2-octanone as a rationally designed ligand. Protein Expression and Purification, 5(3), 296–306. Retrieved from [Link]

-

Wang, F., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 252, 109923. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 1,1,1-TRIFLUORO-3-(OCTYLTHIO)ACETONE. Retrieved from [Link]

-

MDPI. (2023). Transcriptomic Analysis of the Diamondback Moth Under Exposure to the Juvenile Hormone Esterase (JHE) Inhibitor this compound (OTFP). Insects, 14(11), 844. Retrieved from [Link]

-

ResearchGate. (2021). Synthetic approaches to the 2010-2014 new agrochemicals. Retrieved from [Link]

-

New Journal of Chemistry. (2001). Synthesis and characterisation of O-6-alkylthio- and perfluoroalkylpropanethio-α-cyclodextrins and their O-2-, O-3-methylated analogues. 25, 873-880. Retrieved from [Link]

- Google Patents. (n.d.). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.

-

Organic Syntheses. (2025). Preparation of S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST), a Highly Versatile and Atom-economical Trifluoromethylthiolating Agent. 102, 562-581. Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

El-Sheikh, E. A., Kamita, S. G., & Hammock, B. D. (2016). Effects of juvenile hormone (JH) analog insecticides on larval development and JH esterase activity in two spodopterans. Pesticide Biochemistry and Physiology, 128, 39–45. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Retrieved from [Link]

-

MDPI. (2021). Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology. Insects, 12(6), 542. Retrieved from [Link]

- Google Patents. (n.d.). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.

-

ResearchGate. (2002). Activity of Octylthiotrifluoropropan-2-one, a Potent Esterase Inhibitor, on Growth, Development, and Intraspecific Communication in Spodoptera littoralis and Sesamia nonagrioides. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 3. This compound | C11H19F3OS | CID 146089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ekwan.github.io [ekwan.github.io]

- 10. Juvenile hormone esterase purified by affinity chromatography with 8-mercapto-1,1,1-trifluoro-2-octanone as a rationally designed ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effects of juvenile hormone (JH) analog insecticides on larval development and JH esterase activity in two spodopterans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 15. researchgate.net [researchgate.net]

- 16. echemi.com [echemi.com]

- 17. synquestlabs.com [synquestlabs.com]

3-Octylthio-1,1,1-trifluoro-2-propanone structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of 3-Octylthio-1,1,1-trifluoro-2-propanone: A Potent Enzyme Inhibitor

Executive Summary

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound (OTFP) and its analogs as potent enzyme inhibitors. OTFP has emerged as a significant lead compound, primarily due to the unique properties of its trifluoromethyl ketone (TFMK) warhead, which targets the active site of various serine hydrolases. This guide delves into the synthesis, mechanism of action, and detailed SAR of this class of compounds, with a particular focus on their inhibition of juvenile hormone esterase (JHE), a critical enzyme in insect development. The insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the design and optimization of enzyme inhibitors for therapeutic and agrochemical applications.

Introduction: The Significance of Trifluoromethyl Ketones in Enzyme Inhibition

The strategic incorporation of fluorine into organic molecules has profound effects on their physicochemical and biological properties.[1] Trifluoromethyl ketones (TFMKs) stand out as a privileged structural motif in modern medicinal chemistry and drug discovery.[2][3]

The exceptional utility of TFMKs as enzyme inhibitors stems from two key features:

-

Enhanced Electrophilicity: The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, rendering the adjacent carbonyl carbon exceptionally electrophilic.[1][2] This heightened reactivity makes the ketone highly susceptible to nucleophilic attack by residues in an enzyme's active site.[1][2]

-

Transition-State Analogy: In aqueous environments, the electrophilic carbonyl of a TFMK readily undergoes hydration to form a stable gem-diol. This tetrahedral, hydrated form mimics the transition state of ester or amide hydrolysis, allowing TFMKs to act as potent transition-state analog inhibitors of many hydrolases.[2][4]

This compound (OTFP) is a canonical example of a TFMK inhibitor. It is a powerful, slow, and tight-binding inhibitor of several serine hydrolases, with remarkable potency against juvenile hormone esterase (JHE).[1] JHE plays a crucial role in the regulation of insect development and metamorphosis by degrading juvenile hormone.[5][6] Consequently, potent and selective inhibitors of JHE, such as OTFP, are valuable tools for studying insect endocrinology and hold potential for the development of novel insecticides.[6][7]

Synthesis of 3-Alkylthio-1,1,1-trifluoro-2-propanone Analogs

The synthesis of 3-alkylthio-1,1,1-trifluoro-2-propanones is generally achieved through a straightforward nucleophilic substitution reaction. The most common precursor is 3-bromo-1,1,1-trifluoro-2-propanone, an α-haloketone that is commercially available.[1] In this reaction, the sulfur atom of a thiol acts as the nucleophile, attacking the electrophilic carbon bearing the bromine atom and displacing the bromide ion to form the desired α-thio ketone.[1]

Experimental Protocol: Synthesis of this compound (OTFP)

This protocol is adapted from the general method described by Hammock et al. (1984).[7]

-

Reaction Setup: To a solution of 1-octanethiol (1 equivalent) in a suitable aprotic solvent (e.g., acetone, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a mild base such as potassium carbonate (1.1 equivalents).

-

Addition of Electrophile: Cool the reaction mixture in an ice bath and add 3-bromo-1,1,1-trifluoro-2-propanone (1 equivalent) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Caption: Synthetic scheme for this compound.

Mechanism of Enzyme Inhibition

Trifluoromethyl ketones are classified as transition-state analog inhibitors.[4] Their mechanism of action against serine hydrolases involves the nucleophilic attack of the catalytic serine residue on the highly electrophilic carbonyl carbon of the TFMK. This results in the formation of a stable, yet reversible, tetrahedral hemiketal adduct.[4] This adduct is thought to mimic the geometry of the transient tetrahedral intermediate formed during the hydrolysis of the natural substrate. The stability of this hemiketal adduct effectively sequesters the enzyme, preventing it from participating in its normal catalytic cycle.

Caption: Formation of a hemiketal adduct between a TFMK and a serine hydrolase.

Structure-Activity Relationship (SAR) Analysis

A systematic investigation into the SAR of 3-alkylthio-1,1,1-trifluoro-2-propanones has revealed key structural features that govern their inhibitory potency and selectivity, particularly against juvenile hormone esterase.

The Essential Role of the Trifluoromethyl Ketone Pharmacophore

The trifluoromethyl ketone is indispensable for high inhibitory activity. The presence of the three fluorine atoms dramatically increases the electrophilicity of the carbonyl carbon, making it a potent "warhead" for trapping the catalytic serine residue. Non-fluorinated analogs are significantly less potent inhibitors.

The Influence of the Alkylthio Side Chain on Potency and Selectivity

While the TFMK moiety is the reactive center, the nature of the alkylthio side chain is a critical determinant of both the potency and selectivity of inhibition. A seminal study by Hammock and colleagues in 1984 systematically explored the impact of varying the substituent on the sulfur atom.[7]

The key findings from this and related studies are summarized below:

-

Alkyl Chain Length: For the inhibition of JHE from Trichoplusia ni, there is a clear parabolic relationship between the length of the n-alkyl chain and inhibitory potency. The potency increases as the chain length extends from methyl to octyl, with the n-octyl derivative (OTFP) being the most potent inhibitor identified, exhibiting an IC50 in the nanomolar range (2.3 x 10⁻⁹ M).[7] Further increasing the chain length to dodecyl leads to a decrease in activity. This suggests that the active site of JHE has a hydrophobic pocket that optimally accommodates an eight-carbon chain.

-

Chain Branching: Branching of the alkyl chain generally leads to a decrease in inhibitory activity against JHE, indicating a preference for linear substituents.

-

Aromatic and Heterocyclic Substituents: The introduction of aromatic or heterocyclic moieties in the side chain can modulate potency and selectivity. For instance, 3-(2-pyridylthio)-1,1,1-trifluoro-2-propanone was found to be a potent JHE inhibitor.[1]

-

Selectivity: By varying the substituent on the sulfide, it is possible to achieve a degree of selectivity for JHE over other serine hydrolases like acetylcholinesterase, chymotrypsin, and trypsin.[7] For example, while OTFP is a potent JHE inhibitor, it is a relatively poor inhibitor of chymotrypsin.[7]

Quantitative Data Summary

The following table summarizes the inhibitory activity (IC50 values) of a selection of 3-alkylthio-1,1,1-trifluoro-2-propanone analogs against various enzymes, based on data from Hammock et al. (1984).[7]

| Substituent (R in R-S-CH₂COCF₃) | JHE IC50 (M) | AChE IC50 (M) | Chymotrypsin IC50 (M) | Trypsin IC50 (M) |

| n-Propyl | 1.8 x 10⁻⁷ | 1.1 x 10⁻⁴ | > 10⁻³ | 1.1 x 10⁻⁴ |

| n-Butyl | 5.0 x 10⁻⁸ | 4.0 x 10⁻⁵ | > 10⁻³ | 6.0 x 10⁻⁵ |

| n-Pentyl | 1.5 x 10⁻⁸ | 1.8 x 10⁻⁵ | > 10⁻³ | 4.0 x 10⁻⁵ |

| n-Hexyl | 5.0 x 10⁻⁹ | 1.0 x 10⁻⁵ | > 10⁻³ | 3.0 x 10⁻⁵ |

| n-Heptyl | 3.0 x 10⁻⁹ | 8.0 x 10⁻⁶ | > 10⁻³ | 2.5 x 10⁻⁵ |

| n-Octyl (OTFP) | 2.3 x 10⁻⁹ | 6.0 x 10⁻⁶ | > 10⁻³ | 2.0 x 10⁻⁵ |

| n-Dodecyl | 1.0 x 10⁻⁸ | 3.0 x 10⁻⁶ | > 10⁻³ | 1.5 x 10⁻⁵ |

| Phenyl | 1.0 x 10⁻⁷ | 1.0 x 10⁻⁶ | 1.0 x 10⁻⁵ | 1.0 x 10⁻⁴ |

SAR Summary Diagram

Caption: Key SAR findings for 3-alkylthio-1,1,1-trifluoro-2-propanone inhibitors.

Experimental Protocols for Biological Evaluation

In Vitro Enzyme Inhibition Assay (Juvenile Hormone Esterase)

The following is a generalized protocol for determining the IC50 of a test compound against JHE using a radiochemical partition assay.

-

Enzyme Preparation: Prepare a suitable dilution of JHE from insect hemolymph or a recombinant source in a phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Inhibitor Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Incubation: In a microcentrifuge tube, pre-incubate the enzyme preparation with various concentrations of the inhibitor (or solvent control) for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

-

Initiation of Reaction: Start the enzymatic reaction by adding a radiolabeled juvenile hormone substrate (e.g., [³H]-JH III).

-

Reaction Quenching: After a specific time (e.g., 10-20 minutes), stop the reaction by adding a quenching solution (e.g., methanol/water/ammonia).

-

Extraction: Extract the radiolabeled JH acid metabolite into an aqueous phase by adding a nonpolar solvent (e.g., isooctane) and vortexing.

-

Quantification: Centrifuge the tubes to separate the phases. Take an aliquot of the aqueous phase and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Caption: Workflow for a JHE radiochemical inhibition assay.

In Vivo Efficacy Assessment

The biological activity of JHE inhibitors can be assessed in vivo by observing their effects on insect development. For example, topical application of OTFP to pre-wandering larvae of Trichoplusia ni has been shown to delay pupation, which is consistent with the inhibition of JHE and the resulting artificially high titer of juvenile hormone.[7]

Potential Applications and Future Directions

The well-defined SAR of 3-alkylthio-1,1,1-trifluoro-2-propanones makes them valuable tools and potential starting points for further development:

-

Research Tools: OTFP and its analogs are widely used as selective chemical probes to investigate the physiological roles of JHE and other serine hydrolases in various biological processes.[7]

-

Agrochemicals: The potent JHE inhibitory activity of these compounds suggests their potential as insect growth regulators for pest management. Further optimization could lead to the development of selective and environmentally benign insecticides.

-

Therapeutic Agents: The TFMK scaffold is a versatile pharmacophore that can be adapted to target other serine hydrolases of therapeutic importance in humans, such as fatty acid amide hydrolase (FAAH) or various proteases.

Future research in this area could focus on:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational QSAR models to predict the inhibitory activity of new analogs and guide the design of more potent and selective compounds.[2][8][9]

-

Structural Biology: Obtaining crystal structures of JHE or other target enzymes in complex with these inhibitors would provide invaluable insights into the molecular basis of their potency and selectivity, facilitating structure-based drug design.

-

Pharmacokinetic Optimization: Modifying the structure to improve pharmacokinetic properties such as solubility, stability, and bioavailability for in vivo applications.

Conclusion

This compound and its analogs represent a well-characterized class of potent, reversible covalent inhibitors of serine hydrolases. Their activity is critically dependent on the trifluoromethyl ketone warhead, while the alkylthio side chain provides a versatile handle for modulating potency and selectivity. The detailed structure-activity relationships outlined in this guide provide a solid foundation for the rational design of novel enzyme inhibitors for a wide range of applications, from fundamental biological research to the development of new agrochemicals and therapeutics.

References

-

Hammock, B. D., Abdel-Aal, Y. A. I., Mullin, C. A., Hanzlik, T. N., & Roe, R. M. (1984). Substituted thiotrifluoropropanones as potent selective inhibitors of juvenile hormone esterase. Pesticide Biochemistry and Physiology, 22(2), 209-223. [Link]

-

Wheelock, C. E., Severson, T. F., & Hammock, B. D. (2001). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. Journal of medicinal chemistry, 44(10), 1563-1572. [Link]

-

Wikipedia. (2023). Quantitative structure–activity relationship. Retrieved from [Link]

-

Székács, A., & Hammock, B. D. (1995). Heterocyclic Derivatives of 3-Substituted-I ,I ,I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. Chemical research in toxicology, 8(3), 461-470. [Link]

-

Kamita, S. G., Hinton, A. C., & Hammock, B. D. (2013). Juvenile hormone esterase: biochemistry and structure. Journal of pesticide science, 38(1), 1-13. [Link]

-

Al-seekh, S. A., & Al-ammar, M. A. (2006). Design, synthesis, and biological evaluation of substituted 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles as selective COX-2 inhibitors. Bioorganic & medicinal chemistry, 14(8), 2507-2517. [Link]

-

Yang, G. F., & Wang, Y. (2006). Development of quantitative structure-activity relationships and its application in rational drug design. Current pharmaceutical design, 12(35), 4573-4584. [Link]

-

Bonning, B. C., & Hammock, B. D. (1992). Juvenile hormone esterase purified by affinity chromatography with 8-mercapto-1,1,1-trifluoro-2-octanone as a rationally designed ligand. Insect biochemistry and molecular biology, 22(8), 805-814. [Link]

-

Grokipedia. (2026). Juvenile-hormone esterase. Retrieved from [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical communications (Cambridge, England), 49(95), 11133–11148. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. fiveable.me [fiveable.me]

- 3. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a spectrophotometric assay for juvenile hormone esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Juvenile hormone esterase: biochemistry and structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. sci-hub.st [sci-hub.st]

- 8. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 9. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Potent Enzyme Inhibitor: A Technical Guide to 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific applications of 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP). Initially synthesized as part of a broader investigation into novel insecticides, OTFP was rapidly identified as a highly potent and selective inhibitor of juvenile hormone esterase (JHE), a critical enzyme in insect development. This discovery established OTFP as an invaluable tool for entomological research and laid the groundwork for the broader exploration of trifluoromethyl ketones (TFMKs) as powerful inhibitors of serine hydrolases. This guide will delve into the historical context of its development, its detailed synthesis, the mechanistic basis of its inhibitory action, and established experimental protocols for its use in scientific investigation.

Introduction: The Rise of Trifluoromethyl Ketones in Enzyme Inhibition

The strategic incorporation of fluorine into organic molecules has long been a cornerstone of medicinal chemistry and drug design. The unique physicochemical properties conferred by the trifluoromethyl (CF₃) group, such as high electronegativity, metabolic stability, and lipophilicity, can dramatically alter the biological activity of a parent compound. Within this context, trifluoromethyl ketones (TFMKs) have emerged as a particularly important class of enzyme inhibitors.[1][2]

The potent inhibitory capacity of TFMKs stems from the strong electron-withdrawing nature of the CF₃ group, which renders the adjacent carbonyl carbon highly electrophilic.[3] This heightened reactivity makes it susceptible to nucleophilic attack by active site residues of enzymes, particularly the hydroxyl group of serine in serine hydrolases.[3][4] This interaction leads to the formation of a stable hemiacetal, effectively inactivating the enzyme.[4][5]

Discovery and Historical Context of this compound (OTFP)

The discovery of this compound (OTFP) is rooted in the search for novel and selective insect control agents. In a seminal 1984 study by Hammock et al., a series of 27 substituted thio-1,1,1-trifluoropropanones were synthesized and screened for their inhibitory activity against a panel of enzymes, including juvenile hormone esterase (JHE) from the cabbage looper, Trichoplusia ni.[6]

JHE plays a pivotal role in insect development by degrading juvenile hormone (JH), a key regulator of metamorphosis. Inhibition of JHE leads to a disruption of this hormonal balance, causing developmental abnormalities and preventing the insect from reaching maturity. The research by Hammock and his team was predicated on the hypothesis that TFMKs could act as transition-state analog inhibitors of JHE.[6][7]

Among the synthesized compounds, this compound (OTFP) emerged as the most potent inhibitor of JHE, with an exceptionally low I₅₀ value of 2.3 x 10⁻⁹ M.[6] This remarkable potency, coupled with its selectivity for JHE over other esterases, established OTFP as a powerful research tool for studying the endocrinology of insect development.[1][6] The study also highlighted the importance of the thioether linkage and the length of the alkyl chain in determining the inhibitory activity of this class of compounds.[6]

Physicochemical Properties and Data

| Property | Value | Source |

| CAS Number | 89820-00-8 | [8][9][10] |

| Molecular Formula | C₁₁H₁₉F₃OS | [8][9][10] |

| Molecular Weight | 256.33 g/mol | [8][9][10] |

| IUPAC Name | 1,1,1-trifluoro-3-(octylsulfanyl)propan-2-one | [9] |

| Synonyms | OTFP, 1,1,1-Trifluoro-3-(octylthio)acetone | [8][9] |

| Boiling Point | 262.8°C at 760 mmHg | [8] |

| Density | 1.078 g/cm³ | [8] |

Mechanism of Action: Serine Hydrolase Inhibition

The inhibitory activity of OTFP is a direct consequence of the electrophilic character of its trifluoromethyl ketone moiety. Serine hydrolases, including JHE, possess a catalytic triad in their active site, which includes a highly nucleophilic serine residue.[11] The reaction mechanism proceeds as follows:

-

Nucleophilic Attack: The hydroxyl group of the active site serine attacks the electrophilic carbonyl carbon of the TFMK in OTFP.

-

Hemiacetal Formation: This attack results in the formation of a covalent, tetrahedral hemiacetal intermediate.

-

Enzyme Inactivation: This hemiacetal is significantly more stable than the corresponding intermediate formed with a non-fluorinated ketone, effectively sequestering the enzyme in an inactive state.[4][5]

This mechanism classifies OTFP as a slow, tight-binding inhibitor of JHE.[3]

Caption: Inhibition of serine hydrolases by OTFP via nucleophilic attack and stable hemiacetal formation.

Experimental Protocols

Synthesis of this compound (OTFP)

This protocol is adapted from the original synthesis described by Hammock et al. (1984) and is intended for researchers with appropriate training in synthetic organic chemistry.[6]

Materials:

-

1-Octanethiol

-

3-Bromo-1,1,1-trifluoro-2-propanone (BTFA)

-

Anhydrous Acetone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of 1-octanethiol (1 equivalent) in anhydrous acetone in a round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 3-bromo-1,1,1-trifluoro-2-propanone (1 equivalent) dropwise via a dropping funnel over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a clear oil.

Caption: Step-by-step workflow for the synthesis of this compound.

In Vitro Inhibition Assay of Juvenile Hormone Esterase (JHE)

This protocol outlines a general procedure for assessing the inhibitory potency of OTFP against JHE. Specific conditions may need to be optimized based on the source of the enzyme and the substrate used.

Materials:

-

Partially purified JHE enzyme preparation

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Substrate for JHE (e.g., radiolabeled juvenile hormone or a chromogenic substrate)

-

This compound (OTFP) stock solution in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader (for chromogenic assays) or scintillation counter (for radiometric assays)

Procedure:

-

Prepare a series of dilutions of the OTFP stock solution in the assay buffer.

-

In a 96-well microplate, add a fixed amount of the JHE enzyme preparation to each well.

-

Add the different concentrations of the OTFP dilutions to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature.

-

Initiate the enzymatic reaction by adding the JHE substrate to each well.

-

Incubate the reaction for a specific time, ensuring the reaction remains in the linear range.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Measure the enzyme activity by quantifying the product formation using a microplate reader or scintillation counter.

-

Calculate the percentage of inhibition for each OTFP concentration relative to the control.

-

Determine the I₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Applications in Research and Drug Development

The primary application of OTFP has been as a selective inhibitor of JHE in entomological research.[1][6] Its use has been instrumental in:

-

Elucidating the role of JHE in insect metamorphosis and reproduction.[7]

-

Validating JHE as a target for the development of novel insecticides.

-

Studying the physiological effects of juvenile hormone titer dysregulation.[1]

Beyond its use in insect biology, OTFP serves as a model compound for understanding the structure-activity relationships of TFMK inhibitors.[6] The principles learned from its inhibitory mechanism are applicable to the design of TFMK-based inhibitors for other serine hydrolases of therapeutic interest in humans, such as fatty acid amide hydrolase (FAAH) and various proteases.[3]

Conclusion

The discovery of this compound represents a significant milestone in the development of potent and selective enzyme inhibitors. From its origins in insecticide research, OTFP has become an indispensable tool for probing the intricacies of insect physiology. Furthermore, the elucidation of its mechanism of action has provided a robust framework for the rational design of TFMK-based inhibitors for a wide range of enzymatic targets, with ongoing implications for drug discovery and development.

References

- Hammock, B. D., Abdel-Aal, Y. A. I., Mullin, C. A., Hanzlik, T. N., & Roe, R. M. (1984). Substituted thiotrifluoropropanones as potent selective inhibitors of juvenile hormone esterase. Pesticide Biochemistry and Physiology, 22(2), 209-223.

- Prestwich, G. D., Eng, W. S., Roe, R. M., & Hammock, B. D. (1984). Synthesis and bioassay of isoprenoid 3-alkylthio-1, 1, 1-trifluoro-2-propanones: potent, selective inhibitors of juvenile hormone esterase. Archives of biochemistry and biophysics, 228(2), 639-645.

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

- Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767.

- Tan, K., et al. (2023). Transcriptomic Analysis of the Diamondback Moth Under Exposure to the Juvenile Hormone Esterase (JHE) Inhibitor this compound (OTFP). International Journal of Molecular Sciences, 24(3), 2789.

- Wheelock, C. E., et al. (1995). Juvenile hormone esterase purified by affinity chromatography with 8-mercapto-1,1,1-trifluoro-2-octanone as a rationally designed ligand.

- Lu, I. L., et al. (2005). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry letters, 15(24), 5453-5456.

-

Wikipedia. (2023, December 28). Trifluoromethylation. Retrieved from [Link]

- Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817.

- Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application.

- Abdel-Aal, Y. A., & Hammock, B. D. (1986). Heterocyclic Derivatives of 3-Substituted-I, I, I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. Journal of Agricultural and Food Chemistry, 34(4), 726-732.

- Shiraishi, T., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 419-425.

- Riba, M., et al. (2003). Activity of Octylthiotrifluoropropan-2-one, a Potent Esterase Inhibitor, on Growth, Development, and Intraspecific Communication in Spodoptera littoralis and Sesamia nonagrioides. Journal of Chemical Ecology, 29(4), 847-865.

-

LookChem. (n.d.). Cas 89820-00-8, this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Lentz, C. S., & Cravatt, B. F. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell chemical biology, 27(8), 937-952.

- Adu-Nti, F., et al. (2022). Development of an Inhibition Enzyme-Linked Immunosorbent Assay (ELISA) Prototype for Detecting Cytotoxic Three-Finger Toxins (3FTxs) in African Spitting Cobra Venoms. Toxins, 14(2), 99.

-

PubChem. (n.d.). 1,1,1-Trifluoro-3-(hexylthio)propan-2-one. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Trifluoroacetone. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Serine hydrolase. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,3-Trichlorotrifluoroacetone. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Substituted thiotrifluoropropanones as potent selective inhibitors of juvenile hormone esterase / Pesticide Biochemistry and Physiology, 1984 [sci-hub.st]

- 7. sci-hub.st [sci-hub.st]

- 8. Cas 89820-00-8,this compound | lookchem [lookchem.com]

- 9. This compound | C11H19F3OS | CID 146089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 89820-00-8 [m.chemicalbook.com]

- 11. Serine hydrolase - Wikipedia [en.wikipedia.org]

The Versatile Chemical Probe: A Technical Guide to 3-Octylthio-1,1,1-trifluoro-2-propanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Enzyme Inhibitor

3-Octylthio-1,1,1-trifluoro-2-propanone, commonly referred to as OTFP, is a specialized chemical compound that has garnered significant interest in the fields of biochemistry and drug discovery.[1][2] Its unique molecular architecture, featuring a trifluoromethyl ketone moiety and an octylthio side chain, bestows upon it potent inhibitory activity against a class of enzymes known as serine hydrolases. This guide provides a comprehensive technical overview of this compound, covering its commercial availability, synthesis, mechanism of action, and key applications, with a particular focus on its role as a powerful research tool.

The lipophilic nature imparted by the octylthio group enhances its ability to permeate biological membranes, a desirable characteristic for compounds intended for cellular and in vivo studies.[1] The trifluoromethyl ketone is a key pharmacophore, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the active site serine of target enzymes. This leads to the formation of a stable hemiketal adduct, effectively inactivating the enzyme.

Commercial Availability

This compound is commercially available from several chemical suppliers, facilitating its accessibility for research purposes. The compound is typically offered at various purity levels, and researchers should select a grade appropriate for their intended application.

| Supplier | CAS Number | Molecular Formula | Molecular Weight |

| Doly Chemical CO., LTD. | 89820-0-8 | C11H19F3OS | 256.33 |

| LookChem | 89820-0-8 | C11H19F3OS | 256.33 |

| Echemi | 89820-0-8 | C11H19F3OS | 256.33 |

| ChemSrc | 89820-0-8 | C11H19F3OS | 256.328 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value |

| Boiling Point | 262.8°C at 760 mmHg |

| Density | 1.078 g/cm³ |

| Flash Point | 112.7°C |

| Refractive Index | 1.43 |

| Vapor Pressure | 0.0107 mmHg at 25°C |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a halogenated trifluoropropanone with 1-octanethiol. The most common precursor is 3-bromo-1,1,1-trifluoro-2-propanone.

Experimental Protocol: Synthesis

Materials:

-

3-Bromo-1,1,1-trifluoro-2-propanone

-

1-Octanethiol

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Base (e.g., triethylamine, potassium carbonate)

-

Reaction vessel

-

Stirring apparatus

-

Standard workup and purification equipment (e-g., rotary evaporator, chromatography supplies)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-octanethiol and a slight molar excess of the base in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of 3-bromo-1,1,1-trifluoro-2-propanone to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer sequentially with a dilute acid solution, water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.

Mechanism of Action: Inhibition of Juvenile Hormone Esterase

The primary and most well-characterized biological activity of this compound is its potent and selective inhibition of juvenile hormone esterase (JHE).[3] JHE is a critical enzyme in the developmental biology of insects, responsible for the degradation of juvenile hormone (JH). By maintaining high titers of JH, the insect remains in its larval or nymphal stage. A decrease in JH levels, mediated by JHE, is a prerequisite for metamorphosis.

By inhibiting JHE, this compound disrupts this crucial hormonal balance, leading to a failure to pupate and ultimately, mortality. This makes it a valuable tool for studying insect endocrinology and a potential lead compound for the development of novel insecticides.

The inhibitory mechanism involves the nucleophilic attack of the active site serine residue of JHE on the highly electrophilic carbonyl carbon of the trifluoromethyl ketone moiety in this compound. This forms a stable, reversible hemiketal adduct, effectively sequestering the enzyme and preventing it from metabolizing its natural substrate, juvenile hormone.

Caption: Inhibition of Juvenile Hormone Esterase (JHE) by OTFP.

Experimental Protocol: Juvenile Hormone Esterase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound against JHE. The assay typically employs a chromogenic or fluorogenic substrate that is hydrolyzed by JHE to produce a detectable signal.

Materials:

-

Source of Juvenile Hormone Esterase (e.g., insect hemolymph, purified enzyme)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Chromogenic or fluorogenic substrate for JHE

-

This compound (inhibitor)

-

Solvent for inhibitor (e.g., DMSO)

-

Microplate reader

-

96-well microplates

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer. Also, prepare a vehicle control containing only the solvent.

-

In the wells of a 96-well microplate, add the JHE enzyme preparation.

-

Add the different concentrations of the inhibitor (and the vehicle control) to the respective wells and pre-incubate for a defined period to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Applications in Drug Discovery and Chemical Biology

Beyond its well-established role in entomology, the trifluoromethyl ketone moiety present in this compound is a privileged scaffold in medicinal chemistry for the inhibition of other serine and cysteine proteases.[4][5] These enzyme classes are implicated in a wide range of human diseases, including cancer, inflammatory disorders, and viral infections.

The high electrophilicity of the carbonyl carbon in trifluoromethyl ketones makes them potent reversible covalent inhibitors.[6] This mechanism of action can offer advantages in terms of potency and duration of action compared to non-covalent inhibitors. As such, this compound can serve as a valuable tool compound for probing the function of various serine hydrolases in disease models. Furthermore, its structure can serve as a starting point for the design and synthesis of more selective and potent inhibitors for specific therapeutic targets. For instance, peptidyl trifluoromethyl ketones have been successfully developed as inhibitors of caspases and cathepsins, enzymes involved in apoptosis and cancer progression, respectively.[5]

Conclusion

This compound is a commercially available and synthetically accessible compound with significant utility in chemical biology and drug discovery. Its potent and selective inhibition of juvenile hormone esterase makes it an invaluable tool for studying insect physiology and for the development of novel pest control strategies. Moreover, the trifluoromethyl ketone warhead represents a versatile platform for the design of inhibitors for a broad range of serine and cysteine proteases, highlighting the potential of this compound and its analogs in the development of new therapeutic agents. This technical guide provides a foundation for researchers to explore the diverse applications of this fascinating molecule.

References

-

LookChem. (n.d.). Cas 89820-00-8, this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemSrc. (2025, August 27). This compound | CAS#:89820-00-8. Retrieved from [Link]

- Chang, C., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 17(12), 3379-3383.

- Gelb, M. H., Senter, P. D., & Abeles, R. H. (1983). Fluoro ketone inhibitors of hydrolytic enzymes. Journal of Biological Chemistry, 258(13), 8045-8048.

- Wu, J., et al. (2023). Transcriptomic Analysis of the Diamondback Moth Under Exposure to the Juvenile Hormone Esterase (JHE) Inhibitor this compound (OTFP). Insects, 14(11), 868.

- Micale, N., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(21), 5035.

- Kay, J., & Jupp, R. A. (1989). The inhibition of insect juvenile hormone esterase by trifluoromethylketones: Steric parameters at the active site. Pesticide Biochemistry and Physiology, 35(3), 266-277.

- Dominguez, E., et al. (2014). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 28(11), 1091-1103.

- Jindra, M. (2014). The juvenile hormone signaling pathway in insect development. Annual Review of Entomology, 59, 267-284.

Sources

- 1. Cas 89820-00-8,this compound | lookchem [lookchem.com]

- 2. This compound | C11H19F3OS | CID 146089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sci-hub.st [sci-hub.st]

- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-Octylthio-1,1,1-trifluoro-2-propanone

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 3-Octylthio-1,1,1-trifluoro-2-propanone, a versatile fluorinated ketone with significant applications in pharmaceutical and agrochemical research.[1] Drawing upon established safety protocols for organofluorine and sulfur-containing compounds, this document is intended for researchers, scientists, and drug development professionals. The guide delves into the chemical and physical properties, potential hazards, appropriate personal protective equipment, emergency procedures, and detailed experimental protocols. A key focus is placed on understanding the reactivity of the trifluoromethyl ketone moiety to ensure safe laboratory practices.

Introduction: Understanding the Compound

This compound (CAS No. 89820-00-8) is a specialized organic compound characterized by a trifluoromethyl group, a ketone, and an octylthio ether.[1] This unique combination of functional groups imparts valuable properties, including lipophilicity from the octyl chain which can enhance membrane permeability, making it a useful intermediate in drug discovery and the synthesis of specialty chemicals.[1] Its primary application lies in its role as a precursor in organic synthesis and as a potent inhibitor of carboxylesterases, a class of enzymes crucial in drug metabolism.[2][3]

The presence of the trifluoromethyl group significantly influences the reactivity of the adjacent ketone, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4] This heightened reactivity, while beneficial for synthesis, also necessitates stringent safety precautions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. It is important to note that while some data is available, comprehensive toxicological properties have not been fully investigated.[5]

| Property | Value | Source |

| CAS Number | 89820-00-8 | [1][6] |

| Molecular Formula | C11H19F3OS | [1][6] |

| Molecular Weight | 256.33 g/mol | [1][6] |

| Boiling Point | 262.8°C at 760 mmHg | [1] |

| Flash Point | 112.7°C | [1] |

| Density | 1.078 g/cm³ | [1] |

| Vapor Pressure | 0.0107 mmHg at 25°C | [1] |

| Refractive Index | 1.43 | [1] |

| Appearance | Not explicitly stated, likely a liquid | |

| Solubility | Not explicitly stated, expected to be soluble in organic solvents |

Hazard Identification and Toxicology

Potential Hazards:

-